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Compound of Interest

Compound Name: Fluspirilene-13C6

Cat. No.: B1160374

Get Quote

Fluspirilene is a potent, long-acting antipsychotic agent belonging to the diphenylbutylpiperidine

class. Pharmacodynamically, it operates via a dual mechanism: it acts as a highly selective

antagonist at the dopamine D2 receptor and functions as a non-competitive inhibitor of voltage-

gated L-type calcium channels (Cav1)[1]. Because of its high potency and long-acting depot

formulation, circulating plasma concentrations are often extremely low, necessitating highly

sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for

pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).
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Fluspirilene dual mechanism: Dopamine D2 antagonism and L-type calcium channel blockade.

The Causality Behind 13C6 Selection: To achieve high-fidelity quantification, a Stable Isotope-

Labeled Internal Standard (SIL-IS) is strictly required. While deuterated (D) standards are

common, they frequently exhibit a chromatographic "isotope effect" in reversed-phase LC—

shifting retention times slightly because deuterium alters the molecule's lipophilicity compared

to protium. Fluspirilene-13C6 resolves this critical flaw. Because carbon-13 does not alter the

molecule's polarity, Fluspirilene-13C6 perfectly co-elutes with the unlabeled analyte. This

exact co-elution ensures that the SIL-IS experiences the exact same matrix ionization

environment (ion suppression or enhancement) in the electrospray ionization (ESI) source at

the exact millisecond of detection, providing a mathematically perfect correction factor.
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When ordering Fluspirilene-13C6 for regulated bioanalysis, strict attention must be paid to the

Certificate of Analysis (CoA) provided by the vendor.

Isotopic Purity (>99%): Critical to prevent unlabeled Fluspirilene present in the standard from

artificially inflating your lower limit of quantification (LLOQ).

Chemical Purity (≥98%): Ensures accurate gravimetric preparation[2].

Regulatory Status: While Fluspirilene is an active pharmaceutical ingredient (API),

Fluspirilene-13C6 for analytical use is typically shipped as a research chemical. Standard

hazardous material handling protocols apply (Toxic if swallowed; handle in a well-ventilated

space)[3].

Handling, Storage, and Solution Preparation
Fluspirilene is a highly lipophilic molecule (XLogP3 ≈ 5.86)[3]. It is practically insoluble in

aqueous buffers but demonstrates excellent solubility in organic solvents[2].

Causality in Handling: Due to its extreme lipophilicity, aqueous working solutions should not be

stored for more than 24 hours to prevent precipitation or non-specific binding/adsorption to the

walls of plastic microcentrifuge tubes[2]. Stock solutions should be prepared in 100% DMSO or

DMF, purged with an inert gas (argon or nitrogen) to prevent oxidative degradation, and stored

in amber glass vials to mitigate light sensitivity[2][4].

Table 1: Physicochemical and Handling Properties
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Property Specification / Value Handling Implication

Molecular Weight
Unlabeled: 475.6 g/mol 13C6:

481.6 g/mol

Adjust gravimetric calculations

for the 13C6 mass difference.

Solubility (Organic)
DMSO: ~10 mg/mL DMF: ~15

mg/mL[2]

Use DMSO or DMF for primary

stock solution preparation.

Solubility (Aqueous) < 0.3 mg/mL[2]
Do not prepare high-

concentration stocks in water.

Storage (Solid) Room Temp to -20°C[2][3]
Store desiccated. Stable for ≥4

years[2].

Storage (Solution) -20°C or -80°C[4]
Use within 1 month at -20°C,

or 6 months at -80°C[4].

Bioanalytical Protocol: Sample Preparation & LC-
MS/MS
This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate Fluspirilene and Fluspirilene-
13C6 from biological matrices (e.g., plasma). LLE is chosen over protein precipitation to

remove endogenous phospholipids that cause severe ion suppression in the MS source.
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LC-MS/MS bioanalytical workflow for Fluspirilene quantification using a 13C6 internal standard.
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Step-by-Step Methodology (Self-Validating System)
To ensure a self-validating system, always process a "Double Blank" (matrix only) and a "Zero

Sample" (matrix + IS only) alongside your analytical batch to rule out cross-talk and isotopic

interference.

IS Working Solution Preparation: Dilute the DMSO stock of Fluspirilene-13C6 into 50:50

Acetonitrile:Water to achieve a working concentration of 100 ng/mL.

Sample Aliquot: Transfer 100 µL of plasma (or calibration standard) into a clean 2.0 mL

polypropylene tube.

IS Spiking: Add 10 µL of the Fluspirilene-13C6 working solution. Vortex briefly.

Alkalinization (Critical Causality Step): Add 200 µL of Trizma buffer (pH ~9.0)[5]. Why?

Fluspirilene contains a basic tertiary amine. Raising the pH above its pKa ensures the

molecule is in its un-ionized (neutral) state, maximizing its partitioning into the non-polar

organic solvent during the next step.

Extraction: Add 1.0 mL of 1-chlorobutane[5]. Vortex vigorously for 5 minutes at 1500 rpm.

Phase Separation: Centrifuge at 12,000 rpm for 5 minutes. The organic layer (top) will

contain the highly lipophilic Fluspirilene, while polar matrix components remain in the

aqueous layer (bottom).

Evaporation: Transfer 800 µL of the organic layer to a clean vial. Evaporate to dryness under

a gentle stream of Nitrogen (N2) at 40°C[5].

Reconstitution: Reconstitute the dried residue in 100 µL of initial mobile phase (e.g., 90:10

Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds[5].

LC-MS/MS Parameters
Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Ionization: Electrospray Ionization (ESI) in Positive mode.

Table 2: Example Multiple Reaction Monitoring (MRM) Transitions

Analyte
Precursor Ion (m/z)
[M+H]+

Product Ion (m/z) Purpose

Fluspirilene 476.2 233.1 / 109.1
Target Analyte

Quantification

Fluspirilene-13C6 482.2 239.1 / 115.1
Internal Standard

Correction

(Note: Exact product ions and optimal collision energies will vary based on the specific mass

spectrometer geometry and should be tuned via direct infusion prior to batch analysis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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